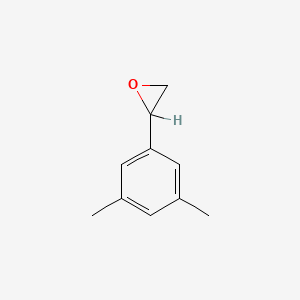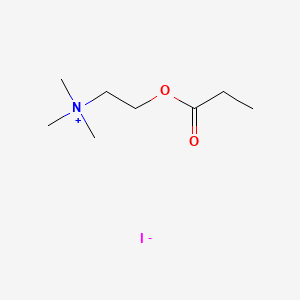
丙酰胆碱碘化物
描述
Propionylcholine iodide is a chemical compound that falls within a broad class of substances known for their diverse chemical and physical properties. While specific studies directly addressing propionylcholine iodide are scarce, insights can be drawn from related research on similar compounds and methodologies in synthesis, molecular structure analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of compounds similar to propionylcholine iodide often involves complex reactions, including electrophilic carbocyclization processes. These methods can yield various diiodinated carbocycles and heterocycles under mild conditions, suggesting a pathway that could potentially be adapted for propionylcholine iodide synthesis (Zhu et al., 2011). Another related approach involves the use of silver(I) iodides directed by conjugated organic templates, highlighting the role of structure-directing agents in synthesis (Li et al., 2009).
Molecular Structure Analysis
Molecular structure determination, such as that of acetylselenocholine iodide, provides insight into the conformational preferences of these molecules. X-ray crystallographic analysis has shown that similar compounds may adopt specific conformations that influence their reactivity and interaction with biological systems (Shefter & Singh, 1966).
Chemical Reactions and Properties
Chemical reactions involving iodide compounds are diverse, with examples including the electrophilic carbocyclization for synthesizing diiodinated carbocycles and the reaction with molecular iodine leading to various iodinated products. These reactions can significantly alter the chemical properties of the compounds, opening new pathways for functionalization and application (Zhu et al., 2011).
Physical Properties Analysis
The physical properties of compounds similar to propionylcholine iodide, such as stability in various solvents and reactivity towards different chemical agents, are crucial for understanding their behavior in chemical syntheses and potential applications. Research on compounds like {[Cu6(pybz)8(OH)2]·I5(–)·I7(–)}n highlights the importance of framework stability and the ability to undergo transformations while maintaining structural integrity (Yin et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and interaction with other compounds, are essential for determining the practical applications and synthesis routes of iodide-based compounds. Studies on the kinetics of reactions involving similar compounds provide insight into their chemical behavior and the influence of various factors on their reactivity (Hussain & Schurman, 1969).
科学研究应用
细胞死亡测量
丙酰胆碱碘化物可用于通过丙碘化物(PI)摄取和流式细胞术测量细胞死亡。PI是一种荧光分子,它结合到DNA,并可以根据细胞的质膜完整性区分死细胞和活细胞。这种方法在现代研究设施中广泛适用于量化细胞死亡 (Crowley et al., 2016)。
神经系统中的细胞荧光
在神经科学研究中,类似丙酰胆碱碘化物的丙碘化物已被用于追踪小鼠神经系统中的物质。这种方法有助于研究不同脑区域中化合物的分布,为我们提供了关于物质如何与中枢神经系统相互作用的见解 (Hussain et al., 2004)。
凋亡分析
在凋亡研究中,类似丙酰胆碱碘化物衍生物的丙碘化物被用于染色和流式细胞术。这种应用有助于快速和精确评估细胞DNA含量,有助于根据DNA碎裂鉴定凋亡细胞 (Riccardi & Nicoletti, 2006)。
太阳能电池中的离子液体
在太阳能电池研究中,包括丙酰胆碱碘化物衍生物在内的碘化物基离子液体显示出潜力。它们提高了电荷传输效率,这对于改善染料敏化太阳能电池等设备的性能至关重要 (Thorsmølle et al., 2009)。
环境污染生物标志物
丙酰胆碱碘化物用于表征鱼类中的胆碱酯酶,这是环境生物监测中重要的方法。这种应用有助于评估环境污染物如有机磷和氨基甲酸酯的暴露和影响 (Monteiro et al., 2005)。
分子成像中的应用
在分子成像领域,丙酰胆碱碘化物的衍生物被合成用于正电子发射断层扫描(PET)等技术。这种应用对于在活体中进行非侵入性成像至关重要,有助于增进我们对各种生物过程的理解 (Eriksson et al., 2007)。
未来方向
The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly . This suggests that there may be untapped opportunities for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .
Relevant Papers
There are several papers related to Propionylcholine iodide. For example, a paper titled “Identification and molecular characterization of propionylcholinesterase, a novel pseudocholinesterase in rice” discusses the relevance of propionylcholine . Another paper titled “Iodine clocks: applications and untapped opportunities in materials science” discusses the relevance of iodine sequestration for iodine clocks and how this can lead to great opportunities for materials-oriented applications .
作用机制
Target of Action
Propionylcholine iodide is a choline derivative . Choline is a precursor of acetylcholine, an important neurotransmitter . Therefore, it can be inferred that the primary targets of propionylcholine iodide are likely to be the same as those of acetylcholine, which include various types of cholinergic receptors in the nervous system.
属性
IUPAC Name |
trimethyl(2-propanoyloxyethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGAUXLTPASPR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5072-54-8 (Parent) | |
| Record name | Choline iodide propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883855 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionylcholine iodide | |
CAS RN |
2494-55-5 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline iodide propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionylcholine iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(2-propionyloxyethyl)ammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Propionylcholine iodide interact with enzymes and what are the downstream effects?
A1: Propionylcholine iodide acts as a substrate for cholinesterases, a family of enzymes crucial for nervous system function. Specifically, it is hydrolyzed by these enzymes at a slower rate compared to Acetylcholine iodide []. This difference in hydrolysis rates can be attributed to the structural differences between the two molecules, highlighting the importance of structure-activity relationships in enzyme-substrate interactions. The inhibition of cholinesterases, as studied using Cadmium in [], can lead to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and potential neurotoxic effects.
Q2: Can you elaborate on the structural features of Propionylcholine iodide and its relation to Acetylcholine?
A2: Propionylcholine iodide, similar in structure to the neurotransmitter Acetylcholine, possesses a quaternary ammonium group linked to an ethyl chain esterified with propionic acid. In contrast, Acetylcholine has an acetyl group instead of a propionyl group []. This subtle change in structure significantly impacts the compound's interaction with cholinesterases. While both serve as substrates, the presence of the propionyl group in Propionylcholine iodide leads to a slower rate of hydrolysis compared to Acetylcholine []. This difference in hydrolysis rates underscores the specificity of enzyme-substrate interactions and the importance of structural variations in influencing biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



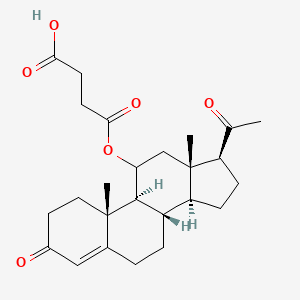
![2-[6-(2-hydroxyethyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]propan-1-ol](/img/structure/B1209820.png)
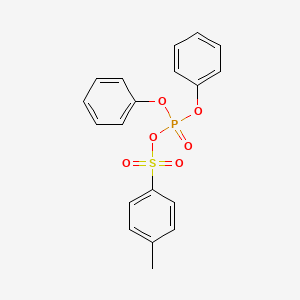
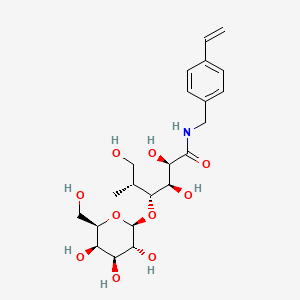
![[(2R,3S,4R,5R)-5-[6-amino-2-(4-bromo-2,3-dioxobutyl)sulfanylpurin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1209826.png)
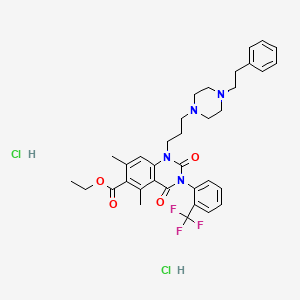

![7-[(1R,2R,3R)-2-[(3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B1209830.png)
![6-(Diethylamino)-N-[2-[(1R)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B1209831.png)
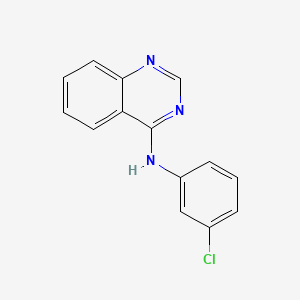
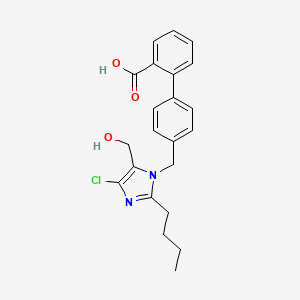
![[2-(Methylcarbamoyloxy)-3-[methyl(octadecyl)amino]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1209839.png)

